CID 19366080
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 19366080 is a chemical compound with unique properties and applications in various fields
Vorbereitungsmethoden
The preparation of CID 19366080 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. Detailed information on the synthetic routes and reaction conditions can be found in various patents and scientific publications .
Analyse Chemischer Reaktionen
CID 19366080 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are well-documented in the literature. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
CID 19366080 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules, in biology for studying cellular processes, in medicine for developing new drugs, and in industry for manufacturing various products. Its versatility makes it a valuable compound in multiple research domains .
Wirkmechanismus
The mechanism of action of CID 19366080 involves specific molecular targets and pathways. It exerts its effects by interacting with certain proteins or enzymes, leading to changes in cellular processes. Detailed information on its mechanism of action can be found in scientific databases and publications .
Vergleich Mit ähnlichen Verbindungen
CID 19366080 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or properties. The comparison can be based on various parameters such as chemical structure, reactivity, and applications .
Conclusion
This compound is a compound with significant importance in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and versatility.
Eigenschaften
Molekularformel |
C9H12O2Si |
---|---|
Molekulargewicht |
180.27 g/mol |
InChI |
InChI=1S/C9H12O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
RRJHUACFVLPGGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.